![molecular formula C9H19ClN2O3 B2993963 Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride CAS No. 2551114-63-5](/img/structure/B2993963.png)
Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride”, commonly referred to as MMBA, is an organic compound with a broad range of applications in various fields of research and industry. It has a molecular weight of 238.71 .
Molecular Structure Analysis
The IUPAC name for this compound is methyl N-methyl-N- (4- (methylamino)butanoyl)glycinate hydrochloride . The InChI code for this compound is 1S/C9H18N2O3.ClH/c1-10-6-4-5-8 (12)11 (2)7-9 (13)14-3;/h10H,4-7H2,1-3H3;1H .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Chemical Synthesis and Antihypertensive Agents : Abdel-Wahab et al. (2008) explored the synthesis of various compounds starting from Methyl 2-(thiazol-2-ylcarbamoyl)acetate, leading to potential antihypertensive α-blocking agents with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
- Pharmaceutical Synthesis : Standridge and Swigor (1991) reported on the synthesis of a radioactively labeled compound through a multi-step process, showcasing the complexity and precision required in pharmaceutical chemistry (Standridge & Swigor, 1991).
- Reaction Studies : Novakov et al. (2017) investigated reactions involving methyl 2-(4-allyl-2-methoxyphenoxy)acetate with amines, providing insights into the behavior of these compounds under specific conditions (Novakov, Yablokov, Vernigora, Orlinson, Navrotskii, & Voloboev, 2017).
Antimicrobial Activity and Biochemical Studies
- Antimicrobial Activity : Mickevičienė et al. (2015) synthesized derivatives of butanoic acids showing significant antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, highlighting the potential of Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate derivatives in pharmacological applications (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).
Molecular Docking and Structural Studies
- Structural Investigations : Vanasundari et al. (2018) presented spectroscopic and structural studies of derivatives, analyzing their stability, reactivity, and potential as nonlinear optical materials through molecular docking and vibrational, structural, electronic, and optical studies (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Metabolic Pathways and Environmental Impact
- Herbicide Metabolism : Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes sheds light on environmental and health impacts of chemicals related to Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate; hydrochloride, providing essential data for assessing safety and ecological effects (Coleman, Linderman, Hodgson, & Rose, 2000).
Mecanismo De Acción
Safety and Hazards
This compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .
Propiedades
IUPAC Name |
methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-10-6-4-5-8(12)11(2)7-9(13)14-3;/h10H,4-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAYJFCYPAIHRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)N(C)CC(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

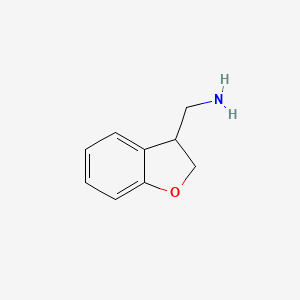
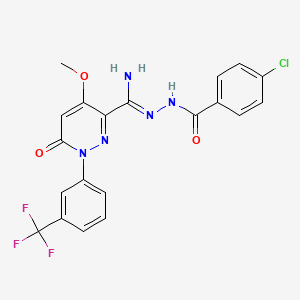
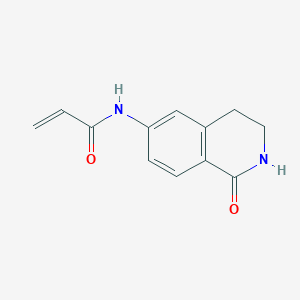
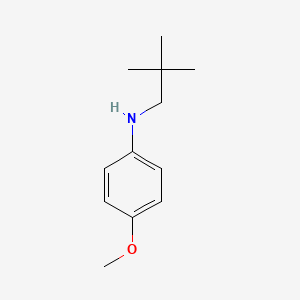
![1-[(2-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine](/img/structure/B2993887.png)
![Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2993890.png)
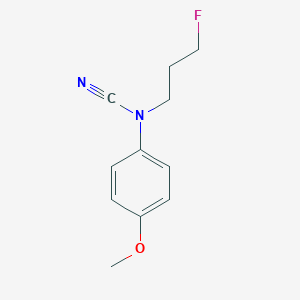
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbenzamide](/img/structure/B2993893.png)
amine hydrobromide](/img/no-structure.png)
![7-(3-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2993899.png)
![Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate](/img/structure/B2993900.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2993901.png)
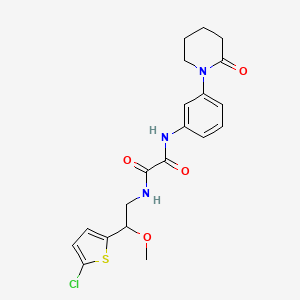
![1-[(1R)-1-Azidoethyl]-4-fluoro-2-methylbenzene](/img/structure/B2993903.png)